molecular formula C23H29ClN6O B2471392 N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179402-49-3

N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2471392
CAS No.: 1179402-49-3
M. Wt: 440.98
InChI Key: FSMAWKFVWGPZLX-UHFFFAOYSA-N
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Description

N2-(4-Isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-isopropylphenyl group at position N2, and an m-tolyl (meta-methylphenyl) group at position N2. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmaceutical or material science applications.

Properties

IUPAC Name

2-N-(3-methylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-16(2)18-7-9-19(10-8-18)24-21-26-22(25-20-6-4-5-17(3)15-20)28-23(27-21)29-11-13-30-14-12-29;/h4-10,15-16H,11-14H2,1-3H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMAWKFVWGPZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from commercially available 1,3,5-triazine derivatives. The introduction of substituents such as isopropyl and morpholino groups is crucial for enhancing its biological activity.

Table 1: Chemical Structure and Substituents

ComponentDescription
Core Structure1,3,5-Triazine
Substituent 14-Isopropylphenyl
Substituent 2Morpholino
Substituent 3m-Tolyl
Salt FormHydrochloride

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamines selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231) more effectively than hormone-dependent lines (SKBR-3 and MCF-7) .

The mechanism by which these triazine derivatives exert their effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, they may interfere with the mitotic motor proteins that are crucial for cell division . Additionally, the presence of electron-donating groups in specific positions on the phenyl rings has been correlated with increased antiproliferative activity .

Case Studies

Case Study 1: Antiproliferative Activity in Breast Cancer

In a comparative study involving various triazine derivatives, this compound was found to reduce the viability of MDA-MB231 cells by over 50% at a concentration of 10 μM. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Colorectal Cancer Prevention

Another study investigated the effects of related triazine compounds on azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in rats. The administration of these compounds resulted in a significant reduction in ACF frequency, suggesting potential chemopreventive properties .

Scientific Research Applications

Medicinal Chemistry

Antitumor Properties
The compound exhibits significant potential as an anticancer agent. Research indicates its ability to inhibit critical pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit DNA topoisomerase IIα and carbonic anhydrases, which are essential for tumor growth and survival. In vitro studies demonstrate that this compound reduces cell viability in various cancer cell lines by inducing apoptosis. Furthermore, in vivo studies reveal that it can lead to tumor regression in xenograft models when administered alongside other chemotherapeutics.

Anti-inflammatory Effects
In addition to its anticancer properties, N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has been studied for its anti-inflammatory effects. It modulates inflammatory responses by inhibiting specific signaling pathways linked to cytokine production and immune cell activation. This dual action makes it a promising candidate for treating various inflammatory conditions.

Agriculture

Herbicidal Applications
The compound is explored for its potential use as a herbicide due to its capacity to inhibit specific enzymes in plants. The triazine structure is known for its herbicidal properties, and modifications such as the morpholino and p-tolyl groups enhance its effectiveness against targeted plant species . This application is particularly relevant in the development of sustainable agricultural practices aimed at controlling weed growth without harming crops.

Materials Science

Polymer Photostabilizers
In the field of materials science, this compound is investigated for its role as a polymer photostabilizer. Triazines are known to provide UV protection in various polymer applications. The incorporation of this compound into polymer matrices can enhance their stability and longevity when exposed to sunlight.

Case Studies and Research Findings

Several documented studies highlight the efficacy of this compound:

  • In Vitro Studies : Research involving various cancer cell lines has shown that this compound significantly decreases cell viability through mechanisms such as apoptosis induction.
  • In Vivo Efficacy : Animal model studies have demonstrated that this compound can effectively reduce tumor size when used in combination with established chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of N-substituted 1,3,5-triazine derivatives with morpholino substituents. Key structural analogs and their comparative properties are summarized below:

Compound Name Substituents (N2, N4) Core Modifications Key Properties Reference
N2-(4-Ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride 4-Ethoxyphenyl (N2), m-tolyl (N4) Ethoxy group instead of isopropyl Enhanced solubility due to ethoxy group; used in polymer synthesis
4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine 4-Methoxyphenyl (N2), p-tolyl (N4) Methoxy and para-methyl groups Mp 129–131°C; IR peaks at 3239 cm⁻¹ (N-H stretch), 1270 cm⁻¹ (C-N)
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine Methyl (N2), phenyl (N4) Chlorine at position 4 Synthesized via nucleophilic substitution; 81.3% yield

Solubility and Stability

  • Hydrochloride Salt: Improves aqueous solubility compared to non-salt forms (e.g., 4-(4-methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine), which may precipitate in polar solvents .
  • Isopropyl vs.

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